
Acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. Farnesol is known for its floral fragrance and is widely used in perfumery and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common synthetic route involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .
Industrial Production Methods
Industrial production of farnesol often involves extraction from natural sources. Essential oils containing farnesol are subjected to steam distillation or solvent extraction to isolate the compound. The extracted farnesol is then purified using techniques such as fractional distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to form farnesal and farnesoic acid.
Reduction: It can be reduced to form dihydrofarnesol.
Substitution: Farnesol can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Farnesal, farnesoic acid
Reduction: Dihydrofarnesol
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
Farnesol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and regulation of gene expression.
Medicine: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the formulation of perfumes, cosmetics, and as a flavoring agent.
Mechanism of Action
Farnesol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Activity: Farnesol inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar floral fragrance.
Nerol: An isomer of geraniol with similar properties.
Linalool: A terpene alcohol found in many essential oils with a floral scent.
Uniqueness
Farnesol is unique due to its sesquiterpene structure, which provides it with distinct biological activities and a more complex fragrance profile compared to monoterpenoid alcohols like geraniol and nerol .
Properties
CAS No. |
71557-56-7 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol |
InChI |
InChI=1S/C15H28O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h10-14,16H,5-9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
PXNCNVWZDPPVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC=C(C)C=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


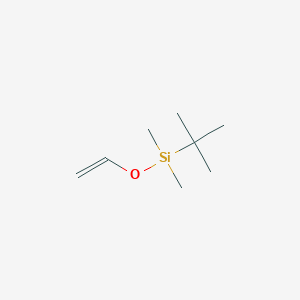

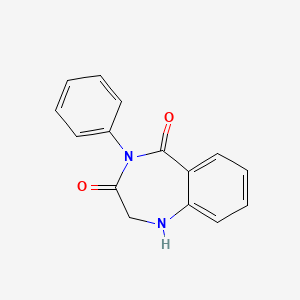

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
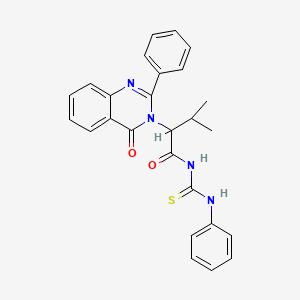

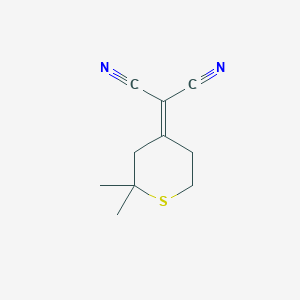
oxophosphanium](/img/structure/B14473122.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
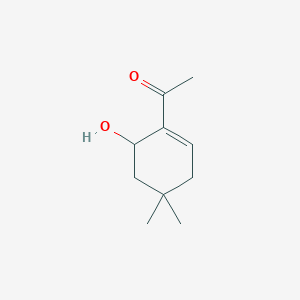
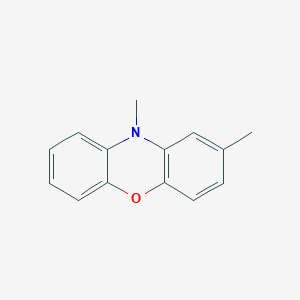
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
